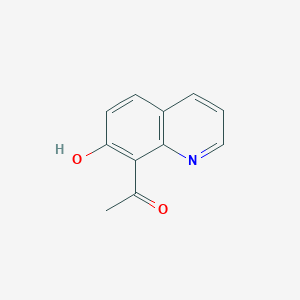![molecular formula C6H8F6O2 B11755590 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is a fluorinated organic compound with the molecular formula C5H6F6O2. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane can be synthesized through the reaction of formaldehyde (CAS number 50-00-0) with 2,2,2-trifluoroethanol (CAS number 75-89-8) under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of raw materials, reaction monitoring, and product isolation to achieve the desired quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common due to its stability.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the fluorine atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and unique properties.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares similar fluorinated characteristics and is used in similar applications.
1,1,1-Trifluoro-2-iodoethane: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is unique due to its specific molecular structure, which imparts high thermal stability and low reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Propiedades
Fórmula molecular |
C6H8F6O2 |
|---|---|
Peso molecular |
226.12 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane |
InChI |
InChI=1S/C6H8F6O2/c7-5(8,9)3-13-1-2-14-4-6(10,11)12/h1-4H2 |
Clave InChI |
KURIPTHAZOPONO-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(F)(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



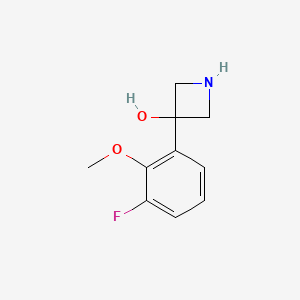

![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

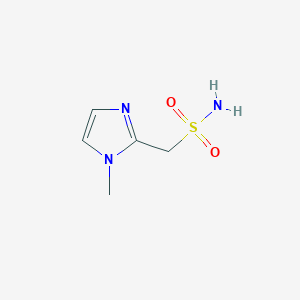
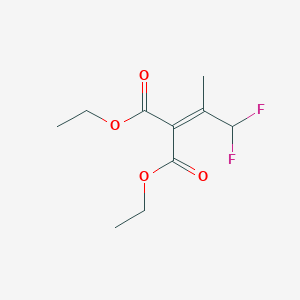
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755538.png)
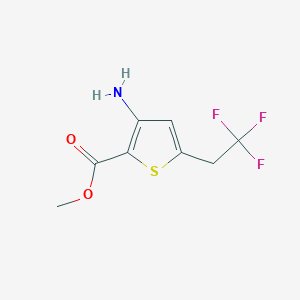
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate](/img/structure/B11755568.png)
